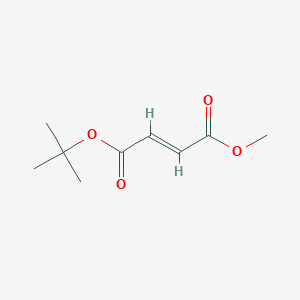

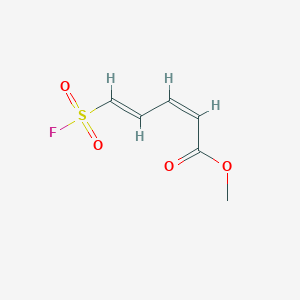

Fumarato de metilo y terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The hydrolysis of t-Butyl methyl fumarate has been studied. Over the pH range of 5 to 7, the neutral hydrolysis pathway predominates, with kN = (1.0 ± 0.2) × 10^-6 /s . Outside this range, strong pH effects were observed because of acidic and basic hydrolyses .Physical and Chemical Properties Analysis

T-Butyl methyl fumarate is a white crystalline powder with a molecular weight of 236.2 g/mol and a solubility in water of 0.05 g/L at 20 °C . It is an organic solvent that can be used as an initiator for free radical polymerization reactions .Aplicaciones Científicas De Investigación

Funcionalización de ésteres mediante quelación 1,3

El fumarato de metilo y terc-butilo juega un papel crucial en la funcionalización de ésteres mediante quelación 1,3 . Por primera vez, tanto la quelación 1,3 como la formación de un intermedio tetraédrico se confirmaron como los factores clave para el comportamiento nucleofílico inusual de un t-butóxido metálico en una reacción de transesterificación .

Producción y separación del ácido fumárico

El this compound se utiliza en la producción y separación del ácido fumárico . El ácido fumárico es un compuesto valioso que se utiliza en alimentos, bebidas, detergentes, piensos, productos farmacéuticos y diversos productos industriales . La tendencia actual es hacia la implementación de la “producción verde” y las tecnologías respetuosas con el medio ambiente, como la producción biotecnológica de ácido fumárico utilizando materias primas de bajo coste .

Polimerización y copolimerización

El this compound se utiliza en la polimerización y copolimerización de fumaratos . Las homopolímeros y copolímeros de fumarato de perfluorooctiletilo de isopropilo (IPFOF) y fumarato de perfluorohexiletilo de isopropilo (lPFHF) se realizaron con iniciadores radicales .

Mecanismo De Acción

Target of Action

t-Butyl methyl fumarate is a derivative of fumarate, an intermediate in the Krebs cycle It is thought to involve the degradation of dimethyl fumarate to its active metabolite monomethyl fumarate (mmf), which then up-regulates the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway that is activated in response to oxidative stress .

Mode of Action

The interaction of t-Butyl methyl fumarate with its targets involves the degradation of the compound to its active metabolite, MMF . This metabolite then up-regulates the Nrf2 pathway, which is activated in response to oxidative stress . This suggests that t-Butyl methyl fumarate may exert its effects by modulating cellular responses to oxidative stress.

Biochemical Pathways

t-Butyl methyl fumarate is thought to affect the Nrf2 pathway, which plays a crucial role in cellular responses to oxidative stress . By up-regulating this pathway, t-Butyl methyl fumarate may influence various downstream effects related to cellular protection against oxidative damage.

Pharmacokinetics

It is known that the t-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . More research is needed to fully understand the ADME properties of t-Butyl methyl fumarate and their impact on its bioavailability.

Result of Action

It is thought that the compound may exert its effects by modulating cellular responses to oxidative stress through the up-regulation of the nrf2 pathway . This could potentially lead to various downstream effects related to cellular protection against oxidative damage.

Action Environment

The action, efficacy, and stability of t-Butyl methyl fumarate may be influenced by various environmental factors. For instance, the presence of certain enzymes, such as CYPs, could affect the metabolism of the compound . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence the action of t-Butyl methyl fumarate.

Análisis Bioquímico

Biochemical Properties

t-Butyl methyl fumarate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as fumarase. Fumarase catalyzes the reversible hydration of fumarate to malate. The interaction between t-Butyl methyl fumarate and fumarase can influence the enzyme’s activity, potentially affecting the overall flux of the TCA cycle .

Cellular Effects

t-Butyl methyl fumarate has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, fumarate, a related compound, has been observed to modulate the immune response by affecting CD8+ T cells in the tumor microenvironment . Similarly, t-Butyl methyl fumarate may exert effects on cell function by altering signaling pathways and metabolic processes.

Molecular Mechanism

The molecular mechanism of t-Butyl methyl fumarate involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For example, fumarate has been shown to inhibit the activity of the enzyme ZAP-70, which is involved in T cell receptor signaling . This inhibition can result in altered cellular responses and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Butyl methyl fumarate can change over time. The compound’s stability and degradation are important factors to consider. t-Butyl methyl fumarate is light-sensitive and should be stored in amber vials under refrigeration to maintain its stability . Long-term exposure to light or improper storage conditions can lead to degradation, potentially affecting its efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of t-Butyl methyl fumarate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses or influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects. For instance, high doses of related compounds like dimethyl fumarate have been associated with immunomodulatory effects and potential toxicity .

Metabolic Pathways

t-Butyl methyl fumarate is involved in metabolic pathways related to the TCA cycle. It interacts with enzymes such as fumarase, which catalyzes the conversion of fumarate to malate. This interaction can influence the overall metabolic flux and levels of metabolites within the cell . Additionally, the compound may be metabolized by other enzymes, leading to the formation of various intermediates.

Transport and Distribution

Within cells and tissues, t-Butyl methyl fumarate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of t-Butyl methyl fumarate can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, fumarase, a related enzyme, is primarily localized in the mitochondria but can also be found in the cytosol and other cellular compartments . The localization of t-Butyl methyl fumarate within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

4-O-tert-butyl 1-O-methyl (E)-but-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKWCGTZPGQABT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)

![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2565119.png)

![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)